molecular formula C7H9N5S2 B2380669 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 690642-82-1

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2380669
CAS No.: 690642-82-1
M. Wt: 227.3
InChI Key: RYIDJWVZDWSQCF-UHFFFAOYSA-N
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Description

3-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound combining a 1,2,4-triazole-5-thione core with a 2-amino-1,3-thiazol-4-ylmethyl substituent. Its molecular formula is C₇H₁₀N₆S₂, with a molecular weight of 242.33 g/mol. The compound features a planar triazole-thione ring system, which facilitates π-π stacking and hydrogen bonding interactions, as observed in structurally related analogs .

Synthetic routes typically involve multi-step heterocyclization. For example, analogous compounds are synthesized via S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol intermediates with electrophiles under basic conditions . Characterization relies on IR (C=S stretch at ~1,200 cm⁻¹), ¹H NMR (thiazole NH₂ protons at δ 5.1–5.3 ppm), and EI-MS (M⁺ peaks at m/z 242) .

Properties

IUPAC Name

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S2/c1-12-5(10-11-7(12)13)2-4-3-14-6(8)9-4/h3H,2H2,1H3,(H2,8,9)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIDJWVZDWSQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690642-82-1
Record name 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions. This reaction forms the 2-amino-1,3-thiazole intermediate.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of hydrazine derivatives with carbon disulfide in the presence of a base, followed by alkylation.

    Coupling of the Rings: The final step involves coupling the 2-amino-1,3-thiazole intermediate with the triazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can take place at various positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The antimicrobial activity is attributed to the ability of the triazole ring to interact with microbial enzymes and disrupt cellular functions:

  • Mechanism of Action : The thiazole component may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
  • Case Studies : Research has shown that derivatives similar to this compound exhibit significant activity against various pathogens including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The potential anticancer effects of this compound are particularly noteworthy:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer) .
  • Mechanism of Action : The proposed mechanism involves cell cycle arrest and induction of apoptosis in cancer cells, likely due to interference with key signaling pathways associated with cell proliferation .

Comparative Efficacy

To illustrate the effectiveness of 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione compared to other compounds in its class, a summary table is provided below.

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundHigh against E. coli and S. aureusSignificant cytotoxicity against HT29
5-(benzodioxane)-1,2,4-triazole derivativesModerate against various pathogensModerate activity against multiple cancer lines
Thiophene-linked triazolesVariable; some show high efficacyHigh potency in specific cancer lines

Mechanism of Action

The mechanism of action of 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • The oxadiazole-containing analog (7d) exhibits higher molecular weight (389.46 g/mol) due to the propanamide chain, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to the target compound .
  • Compound 4a incorporates a thiophene-methylene-amino group, which broadens π-conjugation and improves UV absorption properties (λₘₐₓ ~280 nm) .
  • The phenyl-thiazole analog (C₁₂H₁₁N₅S₂) shows reduced steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Property Target Compound 7d 4a 3-Adamantyl-Fluorophenyl Derivative
Melting Point (°C) Not reported 156–158 172–174 198–200
Solubility (DMSO, mg/mL) >50 (predicted) 32 28 12
LogP (Calculated) 1.8 2.5 2.1 3.4

Analysis :

  • The adamantyl-fluorophenyl derivative’s high melting point (198–200°C) reflects strong van der Waals interactions from its bulky substituents .
  • The target compound’s predicted LogP (1.8) suggests moderate lipophilicity, balancing cellular uptake and aqueous solubility better than analogs with LogP >2.5 .

Insights :

  • The adamantyl-fluorophenyl analog shows potent antimicrobial activity (MIC = 4 µg/mL) due to enhanced membrane disruption via hydrophobic interactions .
  • Triazole-thiones with electron-withdrawing groups (e.g., oxadiazole in 7d) exhibit superior antitumor activity (IC₅₀ = 12 µM) compared to thiophene derivatives (IC₅₀ = 28 µM) .

Stability and Reactivity

  • Thermal Stability : The target compound’s triazole-thione core is stable up to 250°C (TGA data for analogs), while adamantyl derivatives decompose at higher temperatures (~300°C) due to rigid hydrocarbon frameworks .
  • Hydrolytic Stability : The thione (-C=S) group in the target compound is susceptible to oxidation under acidic conditions, forming sulfonic acid derivatives, whereas oxadiazole analogs (7d) resist hydrolysis due to aromatic stabilization .

Biological Activity

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that integrates both thiazole and triazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C7H9N5S2C_7H_9N_5S_2, indicating a complex structure that includes multiple functional groups conducive to biological activity. The presence of sulfur and nitrogen atoms in its rings enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₉N₅S₂
IUPAC Name3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
CAS Number690642-82-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported promising results against several cancer cell lines:

Cell LineIC₅₀ (µM)
MDA-MB-231 (Breast)>100
PC3 (Prostate)>100

These findings suggest a low toxicity profile in normal cells while maintaining efficacy against tumor cells .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored through various assays. It has been shown to inhibit inflammatory mediators effectively, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of the compound. Its ability to cross the blood-brain barrier may facilitate protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for antimicrobial activity; modifications at this position can enhance potency.
  • Triazole Moiety : Contributes to anticancer effects through interactions with DNA and protein targets.
  • Substituents : The presence of electron-donating groups at specific positions has been shown to increase biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antimicrobial Efficacy : A study conducted on hybrid compounds containing the triazole scaffold revealed enhanced antibacterial activity when combined with phenyl groups at specific positions .
  • Cytotoxicity Assessment : In a comparative study involving various triazole derivatives, the compound demonstrated significant cytotoxicity against resistant strains of cancer cells while maintaining low toxicity in normal cell lines .

Q & A

Q. What are the optimal synthetic routes for 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, and how can purity be maximized?

The compound can be synthesized via cyclocondensation reactions. For example, fusion of substituted carboxylic acids with thiocarbohydrazide at elevated temperatures (413 K) yields triazole-thione derivatives. Recrystallization from methanol or ethanol is critical for purity . Adjusting stoichiometric ratios and reaction time (e.g., 1–5 hours under reflux) minimizes unreacted precursors. Monitoring via TLC and elemental analysis ensures purity >95% .

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and supramolecular interactions. For instance, dihedral angles between aromatic rings (e.g., 67.51° in related triazoles) and hydrogen-bonding networks (N–H···S, O–H···S) are resolved . ORTEP-III or WinGX visualizes anisotropic displacement parameters .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • IR Spectroscopy : Identifies thione (C=S) stretches at 1250–1270 cm⁻¹ and NH₂ bands at 3300–3400 cm⁻¹ .
  • NMR : ¹H NMR shows triazole proton resonances at δ 7.8–8.2 ppm, while ¹³C NMR confirms thiazole and triazole carbons at δ 150–160 ppm .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks, with fragmentation patterns aligning with computational simulations .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies, NMR chemical shifts, and electrostatic potential surfaces. Compare with experimental IR/NMR data to validate tautomeric forms .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). The thione sulfur and amino groups show strong binding to active sites (e.g., ΔG = −8.2 kcal/mol for E. coli DNA gyrase) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Crystallographic Variability : Polymorphism or solvent-dependent crystal packing (e.g., hydrogen-bonding differences) alters solubility and bioavailability. SCXRD and Hirshfeld surface analysis clarify structure-activity relationships .
  • Bioassay Conditions : Standardize MIC testing (e.g., 24–48 hr incubation, Mueller-Hinton agar) to reduce variability. For example, substituents like fluorobenzyl groups enhance lipophilicity, improving membrane penetration but may reduce aqueous stability .

Q. How do substituents influence the compound’s pKa and solubility?

Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide determine pKa values. Electron-withdrawing groups (e.g., -Cl) lower pKa by stabilizing deprotonation, while methoxy groups increase solubility in polar solvents .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Reaction Optimization : Replace fusion methods with microwave-assisted synthesis (e.g., 100 W, 15 min) to reduce time and byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates. For final products, recrystallization in mixed solvents (ethanol:water, 3:1) improves yield to >70% .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Structural Validation

ParameterValue (Example)MethodReference
Bond length (C=S)1.68 ÅSCXRD (SHELXL)
Dihedral angle67.51°ORTEP-III
Hydrogen bond (N–H···S)2.89 ÅMercury

Q. Table 2: Biological Activity Optimization

SubstituentMIC (S. aureus)LogPSolubility (mg/mL)
-H64 µg/mL1.20.8
-4-Fluorobenzyl16 µg/mL2.50.3
-Pyridinyl32 µg/mL1.80.5

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